molecular formula C27H27N3O4 B14241822 2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-

2-Pyrrolidinecarboxamide, 1-([1,1'-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)-

Cat. No.: B14241822
M. Wt: 457.5 g/mol
InChI Key: MLMDRTCOOJIVBB-WBHJWWQVSA-N
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Description

2-Pyrrolidinecarboxamide, 1-([1,1’-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)- is a complex organic compound with a unique structure that includes a pyrrolidine ring, a biphenyl group, and a methoxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinecarboxamide, 1-([1,1’-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)- typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Biphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the biphenyl moiety to the pyrrolidine ring.

    Addition of the Methoxyimino Group: This can be done through an oximation reaction, where a methoxyamine derivative is reacted with a suitable carbonyl compound.

    Final Assembly: The final compound is assembled through a series of condensation and protection/deprotection steps to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinecarboxamide, 1-([1,1’-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the biphenyl and pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-Pyrrolidinecarboxamide, 1-([1,1’-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)- has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.

    Material Science: Its structural properties could be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Research: The compound can be used as a tool to study various biological processes, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinecarboxamide, 1-([1,1’-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinecarboxamide derivatives: Compounds with similar core structures but different substituents.

    Biphenyl derivatives: Compounds with a biphenyl moiety but different functional groups attached.

    Methoxyimino compounds: Compounds containing the methoxyimino group but different core structures.

Uniqueness

The uniqueness of 2-Pyrrolidinecarboxamide, 1-([1,1’-biphenyl]-4-ylcarbonyl)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino)-, (2S,4Z)- lies in its combination of functional groups and stereochemistry, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

(2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-methoxyimino-1-(4-phenylbenzoyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C27H27N3O4/c1-34-29-23-16-24(26(32)28-17-25(31)21-10-6-3-7-11-21)30(18-23)27(33)22-14-12-20(13-15-22)19-8-4-2-5-9-19/h2-15,24-25,31H,16-18H2,1H3,(H,28,32)/b29-23-/t24-,25+/m0/s1

InChI Key

MLMDRTCOOJIVBB-WBHJWWQVSA-N

Isomeric SMILES

CO/N=C\1/C[C@H](N(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC[C@H](C4=CC=CC=C4)O

Canonical SMILES

CON=C1CC(N(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NCC(C4=CC=CC=C4)O

Origin of Product

United States

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